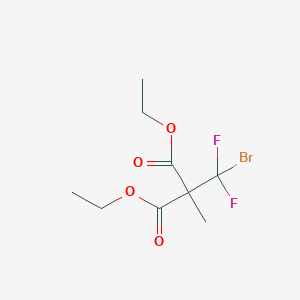
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is a chemical compound with the molecular formula C8H13BrF2O4. It is also known by other names such as Diethyl bromomethylmalonate and Diethyl 2-bromo-2-methylmalonate . This compound is a derivative of malonic acid and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester typically involves the bromination of diethyl malonate. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Various substituted malonates.
Hydrolysis: Malonic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester involves its reactivity as a malonate derivative. The compound can form enolate ions under basic conditions, which can then undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the bromodifluoromethyl group.
Diethyl bromomalonate: Similar structure but lacks the difluoromethyl group.
Diethyl methylmalonate: Similar structure but lacks the bromodifluoromethyl group
Uniqueness
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it valuable in specific synthetic applications where such functionality is required .
Properties
CAS No. |
82477-46-1 |
|---|---|
Molecular Formula |
C9H13BrF2O4 |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
diethyl 2-[bromo(difluoro)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C9H13BrF2O4/c1-4-15-6(13)8(3,9(10,11)12)7(14)16-5-2/h4-5H2,1-3H3 |
InChI Key |
RHGJJSXLUXQWED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















